molecular formula C15H19FN2O2 B5343707 1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5343707
M. Wt: 278.32 g/mol
InChI Key: VYSXYGLREAYHEA-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been hypothesized that this compound works by inhibiting certain enzymes that are involved in cell growth and proliferation. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which may be responsible for its potential use in treating Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which may be responsible for its potential use in treating Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide in lab experiments include its relatively simple synthesis method and its potential applications in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of this compound for different applications.

Future Directions

There are several future directions for the study of 1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and concentration of this compound for different applications. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent anticancer and neuroprotective agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in scientific research. This compound has been studied extensively for its anticancer and neuroprotective properties. The synthesis of this compound is relatively simple, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and concentration for different applications.

Synthesis Methods

The synthesis of 1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with piperidine and acetic anhydride. The resulting product is then reacted with ammonium carbonate to obtain the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-acetyl-N-(3-fluoro-4-methylphenyl)-4-piperidinecarboxamide has shown potential applications in scientific research. This compound has been studied extensively for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential use in treating Alzheimer's disease. It has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

1-acetyl-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-3-4-13(9-14(10)16)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXYGLREAYHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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